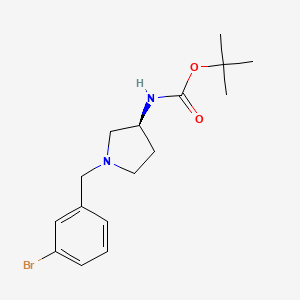

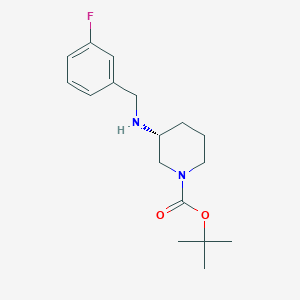

tert-Butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate

Vue d'ensemble

Description

“tert-Butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C18H27FN2O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” is intricate and provides a unique platform for advancements in research.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 322.418 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 415.7±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Characterization :

- Li et al. (2012) described a scalable synthesis method for a compound structurally related to tert-Butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate, indicating its potential use in manufacturing lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).

- Sanjeevarayappa et al. (2015) synthesized and characterized a similar compound, demonstrating its potential applications in antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Biological Applications :

- Yao et al. (2018) developed asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives with significant antitumor activity, highlighting the role of structural features like tert-butyl groups in enhancing biological activity (Yao et al., 2018).

- Zhao et al. (2017) focused on a compound with tert-butyl and piperidine units, used as an intermediate in biologically active compounds like omisertinib (Zhao et al., 2017).

Pharmaceutical Intermediates :

- Zhang et al. (2018) reported on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with structural similarities, used as an intermediate for small molecule anticancer drugs (Zhang et al., 2018).

- Cunico et al. (2009) explored the anti-malarial potential of tert-butyl derivatives, demonstrating the relevance of tert-butyl and piperidine frameworks in medicinal chemistry (Cunico et al., 2009).

Chemical Properties and Reactions :

- Jona et al. (2009) developed an efficient synthesis method for a compound similar to this compound, showcasing its role in the synthesis of nociceptin antagonists (Jona et al., 2009).

- Padwa et al. (2003) discussed the Diels-Alder reaction involving tert-butyl derivatives, emphasizing the importance of such reactions in organic synthesis (Padwa et al., 2003).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It should be kept away from heat/sparks/open flames/hot surfaces .

Mécanisme D'action

Target of Action

Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Mode of Action

It is suggested that similar compounds induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Analyse Biochimique

Biochemical Properties

tert-Butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been identified as an inhibitor of the enzyme CYP2C9, a member of the cytochrome P450 family . By inhibiting CYP2C9, this compound can affect the metabolism of various substrates, including drugs and endogenous compounds. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the normal catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP2C9 can lead to altered levels of metabolites and signaling molecules, impacting pathways such as those involved in drug metabolism and detoxification . Additionally, changes in gene expression profiles have been observed in cells treated with this compound, indicating its potential to regulate transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CYP2C9 involves direct binding to the enzyme’s active site, which blocks substrate access and catalytic function . This inhibition can lead to downstream effects on metabolic pathways and gene expression. Furthermore, this compound may interact with other proteins and enzymes, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to the compound can result in sustained inhibition of CYP2C9 and other cellular effects, highlighting the importance of monitoring its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively inhibit CYP2C9 without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without detrimental side effects. Understanding these dosage-dependent effects is crucial for optimizing the compound’s use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with CYP2C9. This enzyme plays a key role in the metabolism of drugs and endogenous compounds, and its inhibition by this compound can alter metabolic flux and metabolite levels . Additionally, the compound may affect other metabolic enzymes and pathways, contributing to its overall biochemical profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of this compound is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, its interaction with CYP2C9 suggests localization to the endoplasmic reticulum, where this enzyme is predominantly found

Propriétés

IUPAC Name |

tert-butyl N-[1-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-9-14(11-15(19)10-13)12-21-7-5-16(6-8-21)20-17(22)23-18(2,3)4/h9-11,16H,5-8,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZKMQIHKDWXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117856 | |

| Record name | Carbamic acid, N-[1-[(3-fluoro-5-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286263-97-5 | |

| Record name | Carbamic acid, N-[1-[(3-fluoro-5-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(3-fluoro-5-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

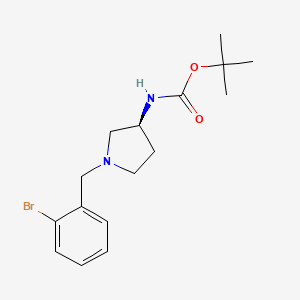

![1H-Imidazole-1-ethanol, 2-(4-bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B3027305.png)

![(R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate](/img/structure/B3027311.png)

![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)